

A Comparative Guide to N-Butylaniline Purity Validation by GC-MS Analysis

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Compound of Interest

Compound Name: *N-Butylaniline*

Cat. No.: *B073990*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **N-Butylaniline** purity from different commercial sources, supported by representative experimental data obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Detailed methodologies for the analysis are included to enable researchers to replicate and validate these findings.

Data Presentation: Purity Comparison of Commercial N-Butylaniline

The purity of **N-Butylaniline** from three representative commercial suppliers was assessed by GC-MS. The primary impurities identified are consistent with byproducts from the common synthesis route involving the alkylation of aniline with n-butanol. These include unreacted starting materials and isomers. The quantitative data is summarized in the table below.

Supplier	Lot Number	Stated Purity	Measured Purity (by GC Area %)	Aniline (%)	4-Butylaniline (%)	Dibutylaniline (%)	Other Impurities (%)
Supplier A	A12345	>99.0%	99.2	0.3	0.2	0.1	0.2
Supplier B	B67890	≥98.0%	98.5	0.6	0.4	0.3	0.2
Supplier C	C13579	99%	99.1	0.4	0.2	0.2	0.1

Note: This data is representative and may vary between different lots from the same supplier.

Experimental Protocols

A validated GC-MS method was employed for the purity analysis of **N-Butylaniline**.

Sample Preparation

- Standard Solution: Accurately weigh approximately 100 mg of **N-Butylaniline** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This yields a stock solution of 1 mg/mL.
- Sample Solution: Accurately weigh approximately 100 mg of the **N-Butylaniline** sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Dilution for Analysis: Pipette 1 mL of the sample solution into a 10 mL volumetric flask and dilute to volume with methanol to obtain a final concentration of 100 µg/mL.

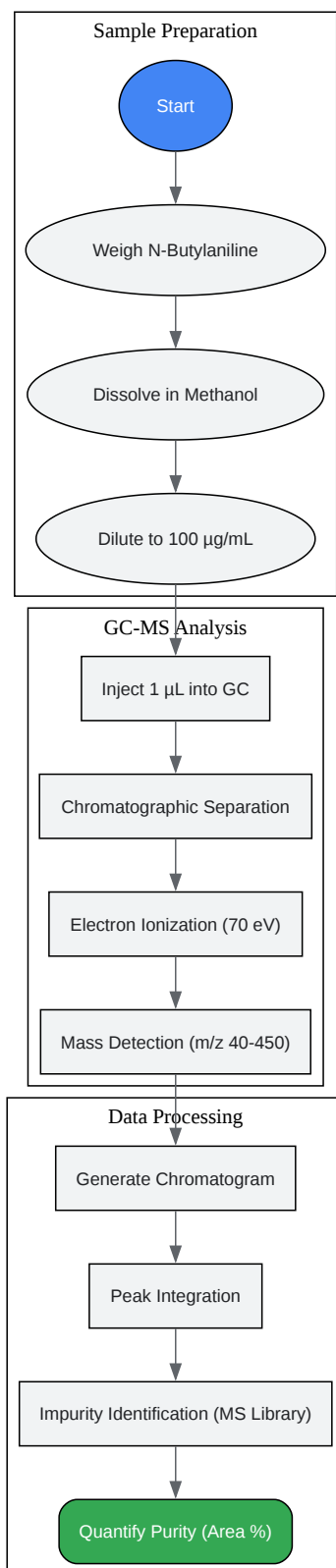
GC-MS Instrumentation and Conditions

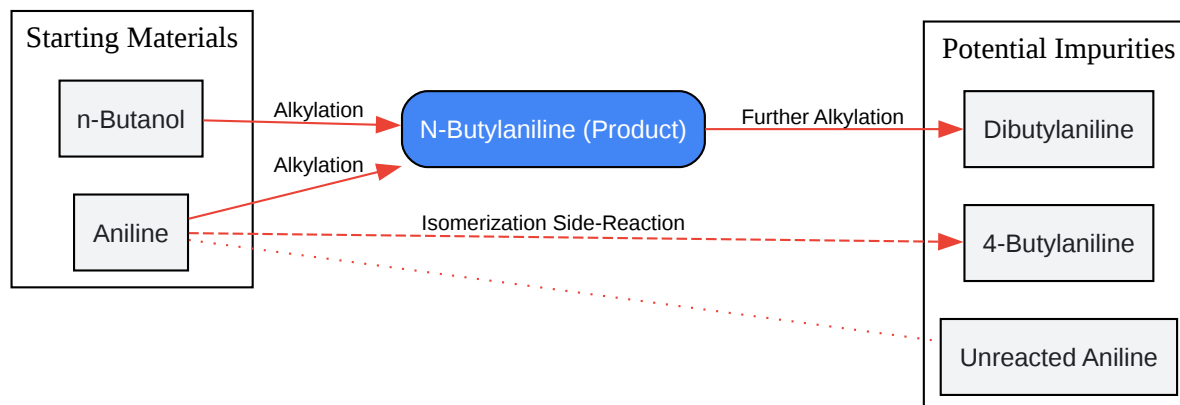
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L.
- Injection Mode: Split (split ratio 50:1).
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp to 200°C at 10°C/min, hold for 2 minutes.
 - Ramp to 280°C at 20°C/min, hold for 5 minutes.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-450.

Visualizations

Experimental Workflow





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